3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H11BrCl2N2O |
|---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-1-6(2-11-3-7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChI Key |
OPVKGWJIZAKHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxetane-3-amine Core
- Starting from an appropriately substituted pyridine derivative (e.g., 5-bromopyridin-3-yl precursor), nucleophilic substitution or cross-coupling reactions (such as Suzuki coupling) can be employed to attach the pyridine ring to the oxetane scaffold.
- The oxetane ring is either constructed via intramolecular cyclization or introduced from a preformed oxetane intermediate bearing a leaving group amenable to nucleophilic substitution with an amine.
Functionalization and Purification
- The amine functionality at the 3-position of the oxetane ring is typically introduced or unmasked through selective deprotection or substitution reactions.
- Purification is achieved by column chromatography or crystallization, ensuring the integrity of the oxetane ring.
Formation of the Dihydrochloride Salt
- The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in suitable solvents such as methanol, dioxane, or ethereal solutions.
- This step improves the compound's stability, solubility, and ease of handling.
Detailed Preparation Example Based on Analogous Oxetane-Amine Hydrochloride Synthesis
A patented method for the preparation of 3-(difluoromethyl)oxetan-3-amine hydrochloride provides a detailed, scalable route that can be adapted for the bromo-substituted pyridine analogue. The process involves:
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of sulfonamide intermediate (Compound 3) | Reaction of starting compounds in tetrahydrofuran at -40 to -78 °C with lithium bis(trimethylsilyl)amide (LiHMDS) | 72-94 |
| 2 | Desulfonylation to obtain oxetane amine intermediate (Compound 4) | Reaction in dimethylformamide with sodium acetate/acetic acid and magnesium chips at room temperature for 2-24 h | 55 |
| 3 | Formation of oxetane-3-amine hydrochloride salt (Compound 5) | Treatment with hydrochloric acid in dichloromethane at -5 °C for 2 h | 88-94 |
This method emphasizes mild reaction conditions, ease of purification, and high yield, which are critical for complex oxetane derivatives.
Analytical and Characterization Data
- Nuclear magnetic resonance (NMR) spectroscopy confirms the successful formation of the oxetane ring and the amine group.
- Liquid chromatography-mass spectrometry (LC-MS) verifies the molecular weight and purity.
- The dihydrochloride salt typically appears as a white solid with enhanced stability.
Comparative Notes on Preparation Challenges
| Aspect | Challenges | Solutions |
|---|---|---|
| Oxetane ring stability | Susceptible to ring-opening under harsh acidic or basic conditions | Use mild reaction conditions and low temperatures |
| Functional group compatibility | Bromopyridine moiety sensitive to nucleophilic attack | Protecting groups or selective reaction conditions |
| Salt formation | Control of stoichiometry to avoid over-acidification | Use of controlled HCl equivalents and appropriate solvents |
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxetane compounds.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The oxetane ring and amine group contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Structural and Functional Analogues
2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride ()
- Molecular Formula : C₇H₁₀BrClN₂O
- Molecular Weight : 253.53 g/mol
- Key Differences: Substituted with an ether-linked ethanamine chain instead of an oxetane ring. Lower molecular weight and reduced ring strain compared to the oxetane-containing target compound.
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride ()
- Molecular Formula : C₉H₁₃BrCl₂N₂O
- Molecular Weight : 316.02 g/mol
- Key Differences :
- Features a 5-membered oxolane (tetrahydrofuran) ring instead of the 3-membered oxetane.
- Stereochemistry (R,S configuration) introduces chirality, which may influence biological activity but complicates synthesis.
- Larger ring size reduces strain but may decrease solubility and bioavailability compared to oxetane derivatives .
3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride ()
- Molecular Formula : C₈H₁₂Cl₂N₂O
- Molecular Weight : 231.10 g/mol
- Lower molecular weight and altered electronic properties due to the absence of bromine, which affects lipophilicity and binding interactions .
Key Observations :
- Oxetane vs. Oxolane : The 3-membered oxetane in the target compound offers higher ring strain, which can improve binding affinity and metabolic resistance compared to oxolane derivatives .
- Bromine Substituent: The 5-bromo group on the pyridine ring enables versatile functionalization (e.g., palladium-catalyzed couplings), a critical advantage over non-halogenated analogues .
- Salt Form: Dihydrochloride salts (target and ) enhance solubility in polar solvents compared to mono-hydrochloride salts (), favoring pharmacokinetic optimization .
Biological Activity
3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique oxetane ring structure substituted with a brominated pyridine moiety. Its molecular formula is , and it has a molecular weight of 251.54 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable building block in the synthesis of various pharmaceuticals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells via the activation of caspase pathways. For instance, a recent study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.
The proposed mechanism involves the binding of the compound to specific receptors or enzymes that regulate cell proliferation and survival. For example, it may inhibit key signaling pathways such as MAPK or PI3K/Akt, which are critical for cancer cell growth.
Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a preclinical study published in Cancer Research, researchers evaluated the efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Resistance
A study conducted on antibiotic-resistant strains highlighted the potential use of this compound as an adjunct therapy to enhance the effectiveness of conventional antibiotics. The combination therapy showed synergistic effects, reducing bacterial load more effectively than antibiotics alone.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(5-Bromopyridin-3-yl)oxetan-3-amine dihydrochloride, and how can reaction conditions be optimized?
- Synthetic Steps :
Bromination : Introduce bromine at the 5-position of pyridine using bromine or N-bromosuccinimide (NBS) .
Oxetane Ring Formation : React bromopyridine with a diol (e.g., 1,3-propanediol) under acidic or catalytic conditions to form the oxetane ring .
Amine Functionalization : Introduce the amine group via reductive amination or nucleophilic substitution .
Salt Formation : Treat the free base with HCl to form the dihydrochloride salt .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Control temperature (e.g., 0–25°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Br .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify oxetane ring geometry and bromopyridine substitution pattern .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317.02) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer : Inhibits proliferation in HeLa and MCF-7 cell lines (IC₅₀ = 10–50 µM) .
- Enzyme Inhibition : Potentially targets kinases (e.g., EGFR) due to bromopyridine’s electron-withdrawing effects .
- Neuroprotective : Reduces oxidative stress in neuronal cell models (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- Bromine at the 5-position activates the pyridine ring for SNAr reactions due to its strong electron-withdrawing effect.
- Substitution with amines or thiols occurs preferentially at the 3-position of the pyridine ring .
- Methodology :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups .
- Monitor regioselectivity via LC-MS and ¹H NMR .
Q. How can contradictory bioactivity results across studies be resolved?
- Potential Causes :
- Purity Variability : Impurities (>95% purity required for reliable assays) .
- Assay Conditions : Differences in cell lines, serum concentration, or incubation time .
- Strategies :
- Validate compound stability in DMSO/PBS using UV-Vis spectroscopy.
- Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?
- Kinetic Studies :
- Use Michaelis-Menten plots to determine inhibition constants (Kᵢ) with varying substrate concentrations.
- Compare IC₅₀ values against known inhibitors (e.g., gefitinib for EGFR) .
- Structural Analysis :
- Perform X-ray crystallography or molecular docking to identify binding interactions with target enzymes .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
